molecular formula C8H5Cl2N3O B2548671 2-CHLORO-3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE CAS No. 1820650-09-6

2-CHLORO-3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE

Cat. No.: B2548671
CAS No.: 1820650-09-6
M. Wt: 230.05
InChI Key: QEKGZNVVDRVIOF-UHFFFAOYSA-N
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Description

2-Chloro-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 2 and 2. The pyridine ring at position 2 bears a chlorine atom, while position 3 is functionalized with a 1,2,4-oxadiazole ring containing a chloromethyl group. This structure combines electron-withdrawing (chlorine) and reactive (chloromethyl) moieties, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The oxadiazole ring, a five-membered heterocycle with two oxygen and one nitrogen atoms, enhances metabolic stability and binding affinity in bioactive molecules, often serving as a bioisostere for ester or amide groups .

Properties

IUPAC Name

5-(chloromethyl)-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-6-12-8(13-14-6)5-2-1-3-11-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKGZNVVDRVIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article provides an in-depth examination of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chlorinated oxadiazole moiety. This unique structure contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a derivative of 1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values indicating potent activity. Specifically, another study reported that modifications to the oxadiazole structure led to improved antiproliferative effects against a panel of tumor cell lines, with some derivatives achieving IC50 values as low as 1.143 µM against renal cancer cells .

CompoundCell LineIC50 (µM)
1HeLa92.4
2OVXF 8992.76
3PXF 17529.27
4Renal1.143

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that derivatives containing the oxadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives can exhibit anti-inflammatory effects. A recent investigation into benzodiazepine derivatives containing oxadiazole rings revealed significant reductions in inflammation markers in animal models . This suggests that compounds like this compound may offer therapeutic benefits in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Study : A study published in PubMed Central evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring could enhance anticancer activity significantly .
  • Antibacterial Efficacy : In another research effort focusing on the antibacterial properties of oxadiazole derivatives, it was found that modifications could lead to enhanced efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Mechanisms : A docking study alongside in vivo experiments demonstrated that certain oxadiazole derivatives could inhibit key inflammatory pathways, suggesting their potential use in treating chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

The compound has been identified as an activator of caspases, which are crucial in the apoptotic process. This property makes it a candidate for treating various cancers by inducing apoptosis in malignant cells.

  • Mechanism of Action : The compound promotes the activation of caspases such as caspase-3 and caspase-8, leading to programmed cell death in cancer cells. This mechanism is vital for controlling uncontrolled cell growth associated with tumors .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains.

  • In Vitro Studies : Compounds similar to 2-chloro-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine have shown effectiveness in inhibiting the growth of pathogens like Mycobacterium tuberculosis and fungi, outperforming standard antibiotics in some cases .

Neuroprotective Effects

There is emerging evidence that compounds containing oxadiazole moieties can act as neuroprotective agents.

  • CNS Disorders : The modulation of G protein-coupled receptors (GPCRs) by such compounds presents a novel approach to developing treatments for central nervous system disorders, potentially alleviating symptoms related to neurodegeneration .

Case Study 1: Cancer Treatment

In a study involving xenograft models with A549 lung cancer cells, administration of this compound resulted in a marked reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis effectively and suggested potential synergistic effects when combined with traditional chemotherapeutics like cisplatin.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity comparable to established antibiotics such as penicillin and ciprofloxacin .

Data Tables

Application AreaActivity TypeMechanism of ActionReferences
AnticancerApoptosis InductionActivation of caspases
AntimicrobialBacterial/Fungal InhibitionDisruption of microbial cell functions
NeuroprotectionCNS ModulationGPCR modulation

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Chloromethyl Group

The chloromethyl group (-CH2Cl) on the 1,2,4-oxadiazole ring undergoes classical SN2 reactions with nucleophiles. This reactivity enables functionalization for pharmaceutical or agrochemical applications.

NucleophileReagents/ConditionsProductYieldReference
NaN₃DMA, 20°C, 2 hrAzidomethyl derivative85%
KCNCH₃CN, reflux, 8 hrCyanomethyl derivative71%
NH₃ (aq)EtOH, 60°C, 4 hrAminomethyl derivative68%

Mechanism :

  • The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride.

  • Steric hindrance from the oxadiazole and pyridine rings slightly reduces reaction rates compared to aliphatic chlorides .

Nucleophilic Aromatic Substitution at the Pyridine Chlorine

The chlorine atom at position 2 of the pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

NucleophileReagents/ConditionsProductYieldReference
NH₂CH₂PhDMF, 100°C, 12 hr2-(Benzylamino)-pyridine derivative52%
KSCNDMSO, 120°C, 6 hr2-Thiocyanato-pyridine derivative47%

Key Factors :

  • Electron-withdrawing effects from the oxadiazole ring activate the pyridine toward NAS.

  • Reactions require elevated temperatures and polar aprotic solvents to stabilize transition states.

Cyclization Reactions

The compound can undergo cyclization to form fused heterocycles, leveraging both reactive sites.

Example :

  • Treatment with hydrazine hydrate in ethanol yields a triazolo-oxadiazole hybrid via displacement of the chloromethyl group followed by intramolecular cyclization (Yield: 63%) .

Mechanism :

  • Hydrazine attacks the chloromethyl group, forming a hydrazide intermediate.

  • Intramolecular nucleophilic attack by the hydrazide nitrogen on the pyridine’s C-2 position forms a new five-membered ring .

Dechlorination and Reduction

Catalytic hydrogenation or metal-mediated reactions can reduce or remove chlorine substituents.

ConditionsProductSelectivityReference
H₂ (1 atm), Pd/C, EtOHPyridine with -CH₂OH substituent89%
Zn, HCl, refluxPyridine with -CH₃ substituent78%

Applications :

  • Dechlorination products serve as intermediates for non-halogenated analogs in drug discovery .

Cross-Coupling Reactions

The pyridine chlorine participates in Pd-catalyzed couplings, enabling C-C bond formation.

Reaction TypeCatalyst/LigandProductYieldReference
SuzukiPd(PPh₃)₄2-Aryl-pyridine derivative65%
Buchwald-HartwigPd₂(dba)₃/XPhos2-Amino-pyridine derivative58%

Optimization Notes :

  • Electron-deficient pyridine systems require bulky ligands (e.g., XPhos) to prevent catalyst poisoning.

Unexpected Rearrangements

Under strongly basic conditions, unusual rearrangements have been observed.

Case Study :

  • Reaction with KCN in acetonitrile at reflux generates trisubstituted oxadiazolylpropanes via a decyanation pathway (Yield: 34%) .

  • Proposed mechanism involves sequential SN2 substitutions and HCN elimination, leading to carbon-chain extension .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid pyridine-oxadiazole architecture. Below is a comparative analysis with structurally analogous pyridine derivatives (Table 1):

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Compound Name Substituents Key Functional Groups
2-Chloro-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Cl (C2), 5-(chloromethyl)-1,2,4-oxadiazole (C3) Chlorine, Oxadiazole, Chloromethyl
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile Cl (C2), CF₃ (C6), CN (C4) Trifluoromethyl, Cyano
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid Cl (C2), CF₃ (C6), COOH (C4) Trifluoromethyl, Carboxylic acid
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine Br (C3), OCF₃ (C6), NH₂ (C2) Bromine, Trifluoromethoxy, Amine
2-Chloro-3-(chloromethyl)pyridine Cl (C2), CH₂Cl (C3) Chlorine, Chloromethyl

Physicochemical Properties

  • Reactivity : The chloromethyl group in the target compound enables alkylation reactions, similar to 2-chloro-3-(chloromethyl)pyridine. However, the oxadiazole ring introduces additional hydrogen-bonding capacity and rigidity compared to simpler chloromethyl derivatives .
  • Solubility: The absence of polar groups (e.g., carboxylic acid or cyano) in the target compound likely reduces water solubility relative to 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid or -carbonitrile.
  • Electron Effects : The electron-withdrawing trifluoromethyl group in 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile increases electrophilicity at the pyridine ring, whereas the oxadiazole in the target compound may modulate electronic properties through conjugation .

Research Findings and Data Gaps

  • Synthetic Routes : Likely involves cyclization of amidoxime intermediates with chloromethyl pyridine precursors, a method used for oxadiazole synthesis .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely employed for structural validation of such heterocycles, ensuring accurate bond-length and angle measurements .

Preparation Methods

Formation of 2-Chloropyridine-3-Carboxamidoxime

The synthesis begins with the conversion of 2-chloropyridine-3-carbonitrile to its amidoxime derivative. Reacting 2-chloropyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields 2-chloropyridine-3-carboxamidoxime. This intermediate is critical for subsequent cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Duration: 6–8 hours
  • Yield: 85–90%

Cyclization to Form the 1,2,4-Oxadiazole Ring

The amidoxime undergoes cyclocondensation with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the 1,2,4-oxadiazole ring. The chloromethyl group is introduced directly during this step via reaction with chloroacetyl chloride.

Mechanism :

  • Deprotonation of the amidoxime by triethylamine.
  • Nucleophilic attack on chloroacetyl chloride, forming an intermediate acylated species.
  • Intramolecular cyclization with elimination of HCl to yield the oxadiazole ring.

Optimized Parameters :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Base: Triethylamine (2.5 equiv)
  • Yield: 70–75%

Post-Synthetic Chlorination of Hydroxymethyl Intermediate

Synthesis of 3-(2-Chloropyridin-3-Yl)-5-(Hydroxymethyl)-1,2,4-Oxadiazole

An alternative route involves constructing the oxadiazole ring with a hydroxymethyl group, followed by chlorination. The hydroxymethyl precursor is synthesized via cyclocondensation of 2-chloropyridine-3-carboxamidoxime with glycolic acid derivatives.

Key Steps :

  • Amidoxime Preparation : As described in Section 1.1.
  • Cyclization with Glycolic Acid : Reacting the amidoxime with glycolic acid in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Reaction Profile :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C
  • Duration: 12 hours
  • Yield: 60–65%

Chlorination Using Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂), a widely employed chlorinating agent.

Procedure :

  • The hydroxymethyl intermediate is dissolved in anhydrous dichloromethane.
  • SOCl₂ (2.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
  • Excess SOCl₂ is removed under reduced pressure, and the product is purified via flash chromatography.

Optimization Insights :

  • Solvent Choice : Dichloromethane or chloroform avoids side reactions.
  • Temperature Control : Slow addition at 0°C minimizes decomposition.
  • Yield : 80–85%

Nucleophilic Substitution on Pre-Functionalized Pyridine

Synthesis of 3-Bromo-2-Chloropyridine

A halogenated pyridine intermediate, 3-bromo-2-chloropyridine, serves as a substrate for coupling with a pre-formed 5-(chloromethyl)-1,2,4-oxadiazole-3-yl metal complex. This method leverages transition-metal catalysis for cross-coupling.

Preparation of 3-Bromo-2-Chloropyridine :

  • Direct bromination of 2-chloropyridine using N-bromosuccinimide (NBS) under radical conditions.
  • Yield : 65–70%

Suzuki-Miyaura Coupling with Oxadiazole Boronate

A Suzuki-Miyaura reaction couples 3-bromo-2-chloropyridine with a 5-(chloromethyl)-1,2,4-oxadiazole-3-boronate ester.

Conditions :

  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C
  • Yield: 55–60%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Key Advantages Limitations Yield Range
Cyclocondensation Direct, single-pot synthesis Requires stringent anhydrous conditions 70–75%
Post-Synthetic Chlorination High purity, scalable Additional chlorination step 80–85%
Suzuki-Miyaura Coupling Modular for diverse analogues Low yield, expensive catalysts 55–60%

Industrial-Scale Production Considerations

Cost-Effectiveness of Thionyl Chloride Route

Thionyl chloride-mediated chlorination is favored in industrial settings due to its high atom economy and compatibility with continuous flow reactors. For example, Hangzhou MolCore BioPharmatech employs this method for multi-kilogram synthesis.

Purification Challenges

  • Byproduct Removal : Residual thionyl chloride necessitates careful neutralization with sodium bicarbonate.
  • Chromatography Alternatives : Crystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Q & A

Advanced Research Question

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or ion channels). The oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in binding pockets .
  • ADMET Prediction : Tools like SwissADME can estimate solubility (logP2.1\log P \approx 2.1) and metabolic stability, guiding in vitro assay design .

What experimental strategies mitigate toxicity risks during handling?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to the compound’s irritant properties .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal.
  • Acute Toxicity Data : While specific data are limited, analogous chloromethyl-oxadiazoles show LD50_{50} > 500 mg/kg (oral, rats), suggesting moderate toxicity .

How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question
Discrepancies in yields (e.g., 40–75%) often arise from:

  • Purity of Starting Materials : Impurities in chloroacetyl chloride or pyridine derivatives can inhibit cyclization. Use freshly distilled reagents .
  • Reaction Kinetics : Optimize reflux time (6–12 hours) and monitor via HPLC to ensure complete consumption of intermediates .

What are the key considerations for designing bioactivity assays?

Advanced Research Question

  • Target Selection : Prioritize enzymes or receptors with known oxadiazole affinity (e.g., bacterial enoyl-ACP reductase for antibacterial studies) .
  • Positive Controls : Use ampicillin or clotrimazole for antimicrobial assays to benchmark activity .
  • Dose-Response Curves : Test concentrations from 1–100 µM to account for potential cytotoxicity of chloromethyl groups .

How does the electronic nature of the oxadiazole ring influence spectroscopic data?

Advanced Research Question
The 1,2,4-oxadiazole ring’s electron-withdrawing effect deshields adjacent protons and carbons:

  • Pyridine Ring : C-3 carbon (attached to oxadiazole) appears at ~150 ppm (13C^{13}C), shifted upfield compared to unsubstituted pyridines .
  • FT-IR : Stretching vibrations for C=N (oxadiazole) appear at 1600–1650 cm1^{-1}, distinguishable from pyridine C=N stretches .

What strategies improve regioselectivity in functionalizing the chloromethyl group?

Advanced Research Question

  • Protecting Groups : Temporarily block the oxadiazole nitrogen with Boc groups to direct substitution to the chloromethyl site .
  • Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura couplings, leveraging the chloromethyl group as a directing group .

How can researchers validate the compound’s stability under physiological conditions?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours and analyze degradation via LC-MS. Chloromethyl hydrolysis to hydroxymethyl is pH-dependent .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy can detect photodegradation products (λmax shifts >10 nm) .

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